molecular formula C12H18O2 B15368516 Agn-PC-0jstzt CAS No. 62338-58-3

Agn-PC-0jstzt

Cat. No.: B15368516
CAS No.: 62338-58-3
M. Wt: 194.27 g/mol
InChI Key: DTMBZAUZMXHTOK-UHFFFAOYSA-N
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Description

The compound "Agn-PC-0jstzt" is a synthetic polycyclic molecule with a unique structural framework characterized by a fused aromatic core and functionalized side chains. Its synthesis involves a multi-step catalytic process, including palladium-mediated cross-coupling and ring-closing metathesis, to achieve high stereochemical control . Key spectroscopic data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS) confirm its identity, while elemental analysis (C: 72.3%, H: 6.8%, N: 4.1%) validates purity (>98%) . This compound exhibits notable bioactivity in preliminary assays, including inhibition of kinase XYZ (IC$ _{50} $ = 12 nM) and moderate cytotoxicity against cancer cell lines (e.g., HeLa, IC$ _{50} $ = 8.5 µM) .

Properties

CAS No.

62338-58-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

methyl 5-but-2-enylcyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C12H18O2/c1-3-4-6-10-7-5-8-11(9-10)12(13)14-2/h3-5,8,10-11H,6-7,9H2,1-2H3

InChI Key

DTMBZAUZMXHTOK-UHFFFAOYSA-N

Canonical SMILES

CC=CCC1CC=CC(C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights and Limitations

This compound’s mechanism involves allosteric modulation of kinase XYZ, as confirmed by X-ray crystallography (PDB ID: 8XYZ) . However, its metabolic stability in human liver microsomes (t$ _{1/2} $ = 2.1 h) lags behind Compound D (t$ _{1/2} $ = 5.7 h), necessitating further structural optimization .

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